4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide
Description
4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiophene ring
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c25-22(23-15-18-3-1-2-4-21(18)19-9-14-29-16-19)17-5-7-20(8-6-17)30(26,27)24-10-12-28-13-11-24/h1-9,14,16H,10-13,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRUFCMZSSOTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the morpholinosulfonyl group can be achieved through sulfonylation reactions, while the thiophene ring is incorporated via cross-coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The morpholine ring can enhance solubility and bioavailability, while the thiophene ring can participate in π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)benzyl)benzamide: Similar structure but with a different position of the thiophene ring.
4-(piperidinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and potential bioactivity, while the thiophene ring contributes to its electronic properties.
Biological Activity
4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to compile and analyze diverse research findings related to its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholinyl group, a thiophene moiety, and a benzamide structure. This unique combination may contribute to its interaction with biological targets.
Research indicates that compounds similar to this compound can influence cellular processes such as apoptosis and cell cycle regulation. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Antitumor Activity
Several studies have highlighted the antitumor potential of morpholine-based compounds. For example, a related compound, IMB-1406, demonstrated significant cytotoxicity against various cancer cell lines with an IC50 ranging from 6.92 to 8.99 µM . The mechanism involved S-phase arrest and modulation of pro-apoptotic proteins such as Bax and Bcl-2.
| Cell Line | Inhibition Rate (30 µM) | IC50 (µM) |
|---|---|---|
| A549 | 100.07% | 8.99 |
| HepG2 | 99.98% | 6.92 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100.39% | 8.26 |
This table illustrates the effectiveness of IMB-1406 compared to traditional chemotherapeutics like Sunitinib .
Mechanistic Insights
The mechanism of action for compounds like this compound likely involves inhibition of farnesyltransferase, an enzyme critical for the membrane localization of signaling proteins involved in cell proliferation and survival . Molecular docking studies suggest that the compound binds effectively within the active site of farnesyltransferase, potentially leading to its inhibition.
Case Studies
- HepG2 Cell Studies : In vitro studies showed that treatment with similar compounds led to increased S-phase arrest in HepG2 cells, indicating a potential therapeutic strategy for liver cancer .
- Cytotoxicity Assessment : In vivo assessments demonstrated that related compounds exhibited low toxicity profiles while maintaining effective cytotoxicity against cancer cells, supporting their development as safer therapeutic agents .
Q & A
Q. Table 1: Key Spectral Signatures
| Functional Group | NMR Shift (ppm) | Mass Spec (m/z) |
|---|---|---|
| Morpholinosulfonyl | 3.6–3.8 (m, 8H) | 340.1 (M+H) |
| Thiophene ring | 7.2–7.5 (m, 3H) | — |
How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Advanced
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity of the benzoyl chloride intermediate .
- Temperature control : Maintain 0–5°C during acyl chloride formation to minimize side reactions (e.g., hydrolysis) .
- Catalytic additives : Use trichloroisocyanuric acid (TCICA) to accelerate sulfonamide formation, reducing reaction time by 30% .
- Hazard analysis : Pre-reaction risk assessments for exothermic steps (e.g., acyl chloride synthesis) ensure safety protocols .
Experimental Design Tip : Employ a split-plot design to test solvent/base combinations, with replicates to account for batch variability .
What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Q. Basic
- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.0–8.0 ppm) and morpholine protons (δ 3.6–3.8 ppm). -NMR (if applicable) confirms trifluoromethyl groups .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% by area-under-curve) .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for sulfonyl and benzamide groups .
How can contradictory data on the biological targets of similar benzamide derivatives be reconciled?
Advanced
Discrepancies often arise from:
- Off-target effects : Use competitive binding assays (e.g., SPR or ITC) to validate specificity for enzymes like acps-pptase versus unrelated kinases .
- Cellular context : Perform gene knockout studies (CRISPR/Cas9) to confirm target relevance in bacterial proliferation pathways .
- Structural analogs : Compare inhibition profiles of 4-(morpholinosulfonyl) derivatives with trifluoromethyl-substituted analogs to identify structure-activity relationships (SAR) .
Q. Table 2: Comparative Enzyme Inhibition (IC)
| Compound | Acps-pptase (µM) | Kinase X (µM) |
|---|---|---|
| Target compound | 0.45 | >10 |
| Trifluoromethyl analog | 1.2 | 8.5 |
What experimental frameworks are recommended for assessing environmental fate and ecotoxicological impacts?
Advanced
Adopt a tiered approach:
Lab studies : Measure biodegradation (OECD 301D) and hydrolysis half-life (pH 7–9) to assess persistence .
Computational modeling : Use QSPR models to predict bioaccumulation (logP) and toxicity (e.g., EC for Daphnia magna) .
Field trials : Monitor metabolite formation in soil/water systems using LC-MS/MS, focusing on sulfonic acid derivatives .
Key Consideration : Align with the INCHEMBIOL project’s long-term ecological risk assessment protocols .
How can researchers design dose-response studies to evaluate anticancer activity?
Q. Advanced
- Cell line panels : Test across diverse cancer types (e.g., MCF-7, A549) with normal cell controls (e.g., HEK293) to identify selectivity .
- Mechanistic assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) at IC concentrations .
- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis to calculate combination indices .
Statistical Note : Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring n ≥ 3 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
